![molecular formula C9H6N2O2 B099525 2-Nitroquinoline CAS No. 18714-34-6](/img/structure/B99525.png)
2-Nitroquinoline
Overview
Description
2-Nitroquinoline is a derivative of quinoline . Quinoline is a class of organic compounds of the aromatic heterocyclic series characterized by a double-ring structure composed of a benzene and a pyridine ring fused at two adjacent carbon atoms .
Synthesis Analysis
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . Synthetic routes for quinoline include traditional and green synthetic approaches, multicomponent one-pot reactions, and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts . The metal nanoparticle-catalyzed reaction also serves as a potent and effective technique for the synthesis of quinoline with excellent atom efficiency .
Molecular Structure Analysis
The molecular formula of 2-Nitroquinoline is C9H6N2O2 . It exhibits a chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The structure of the 2-Nitroquinoline molecule deviates significantly from planarity .
Chemical Reactions Analysis
Quinoline and its derivatives undergo various chemical reactions. These include nucleophilic and electrophilic substitution reactions . The synthesis of heterocyclic compounds based on nitroquinolines involves addition, substitution, as well as rearrangement reactions .
Physical And Chemical Properties Analysis
2-Nitroquinoline has a molecular weight of 174.16 g/mol . It has a topological polar surface area of 58.7 Ų and a complexity of 202 . It has no hydrogen bond donors, three hydrogen bond acceptors, and no rotatable bonds .
Scientific Research Applications
Medicinal Chemistry
Quinoline motifs, including 2-Nitroquinoline, are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .
Anticancer Activity
Quinoline derivatives have shown potential in anticancer activity. They are being used to create compounds with a wide range of pharmacological activities .
Antioxidant Activity
Quinoline-based compounds, including 2-Nitroquinoline, have demonstrated antioxidant properties, making them valuable in the development of treatments for diseases caused by oxidative stress .
Anti-Inflammatory Activity
Quinoline derivatives have been found to possess anti-inflammatory properties, which can be beneficial in the treatment of various inflammatory diseases .
Antimalarial Activity
Quinoline and its derivatives have shown significant antimalarial activities, contributing to the ongoing fight against malaria .
Anti-SARS-CoV-2 Activity
In the wake of the COVID-19 pandemic, quinoline derivatives have been studied for their potential anti-SARS-CoV-2 activities .
Antituberculosis Activity
Quinoline-based compounds have demonstrated antituberculosis activities, offering potential for the development of new treatments for tuberculosis .
Industrial Chemistry
Quinoline and its derivatives, including 2-Nitroquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry .
Future Directions
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal and industrial chemistry . The primary focus of future research is to highlight the routes to synthesizing functionalized quinoline derivatives, including hybrids that have moieties with predetermined activities bound to the quinoline moiety . This is of interest in synthesizing drug candidates with dual modes of action, overcoming toxicity, and resistance among others .
properties
IUPAC Name |
2-nitroquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2/c12-11(13)9-6-5-7-3-1-2-4-8(7)10-9/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDAIGHZFMLGNDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80171984 | |
Record name | Quinoline, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Nitroquinoline | |
CAS RN |
18714-34-6 | |
Record name | 2-Nitroquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=18714-34-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Quinoline, 2-nitro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018714346 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Quinoline, 2-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80171984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the carcinogenic effects of 2-nitroquinoline?
A1: Research has shown that 2-nitroquinoline induces lung cancer in mice. [, ] In a study using female mice of the ICR strain, subcutaneous injection of 2-nitroquinoline dissolved in a lecithin solution resulted in the development of lung tumors, including carcinomas and adenomas. [] This finding challenges previous assumptions that the N-oxide group is essential for the carcinogenicity of nitroquinolines, as seen with the related compound 4-nitroquinoline 1-oxide. []
Q2: How does the structure of 2-nitroquinoline influence its reactivity?
A2: The nitro group in 2-nitroquinoline is susceptible to nucleophilic substitution reactions. [, ] This reactivity stems from the electron-withdrawing nature of the nitro group, making the carbon atom at the 2-position more electrophilic and susceptible to attack by nucleophiles.
Q3: What is known about the metabolism of 2-nitroquinoline?
A3: While not directly addressed in the provided research, the metabolism of 2-nitroquinoline is likely to involve reduction. Similar to 4-nitroquinoline 1-oxide, which is metabolized to the proximate carcinogen 4-hydroxyaminoquinoline 1-oxide, 2-nitroquinoline might also be reduced to 2-hydroxyaminoquinoline. [] Further research is needed to confirm this metabolic pathway and its implications for carcinogenicity.
Q4: What analytical techniques are used to characterize 2-nitroquinoline?
A4: High-resolution gas chromatography/mass spectrometry in the negative ion chemical ionization mode (HRGC/MS-NICI) has been successfully employed to characterize 2-nitroquinoline. [] This technique offers high sensitivity and selectivity, allowing for the detection and identification of 2-nitroquinoline even in complex mixtures.
Q5: What are the potential implications of the reactivity of 2-nitroquinoline?
A5: The reactivity of 2-nitroquinoline towards nucleophilic substitution suggests its potential to interact with biological molecules, such as DNA and proteins. [] Such interactions could disrupt cellular processes and potentially contribute to its carcinogenic effects. Further research is crucial to elucidate the precise mechanisms underlying the carcinogenicity of 2-nitroquinoline.
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